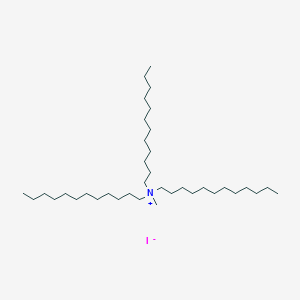

Tridodecylmethylammonium iodide

Description

BenchChem offers high-quality Tridodecylmethylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridodecylmethylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tridodecyl(methyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H78N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLISGAUAJZAGL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H78IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583626 | |

| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29710-98-3 | |

| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Tridodecylmethylammonium Iodide (TDAI)

CAS: 29710-98-3 | Formula:

Executive Summary

Tridodecylmethylammonium iodide (TDAI) is a high-purity quaternary ammonium salt characterized by extreme hydrophobicity and a bulky steric profile.[1] While historically established as a premier ionophore for potentiometric sensing (Ion-Selective Electrodes), TDAI has recently emerged as a critical surface passivation ligand in the engineering of Perovskite Solar Cells (PSCs) and LEDs.[1] Its unique structure—three dodecyl chains shielding a cationic nitrogen—allows it to effectively suppress non-radiative recombination centers in perovskite crystals while providing a robust moisture barrier.[1]

This guide details the physicochemical properties, specific application protocols for optoelectronics and sensing, and a rigorous synthesis/purification workflow designed to achieve electronic-grade purity.[1]

Physicochemical Profile

| Property | Value | Critical Note |

| Appearance | White to off-white crystalline powder | Yellowing indicates free iodine contamination.[1] |

| Melting Point | 106–107 °C | Sharp MP is the primary indicator of purity.[1] |

| Solubility (Good) | THF, Chloroform, Dichloromethane, Ethanol | Ideal for spin-coating and membrane casting.[1] |

| Solubility (Poor) | Water, Cold Hexane | Insoluble in water due to high lipophilicity.[1] |

| Hygroscopicity | Low to Moderate | significantly less hygroscopic than short-chain quats (e.g., TMAI).[1] |

Application A: Surface Passivation in Perovskite Optoelectronics

Context: In Cesium Lead Halide (

Mechanism of Action

TDAI functions as a post-synthetic surface passivator.[1]

-

Defect Filling: The iodide anion (

) fills surface iodine vacancies ( -

Steric Shielding: The bulky tridodecylmethylammonium cation (

) anchors to the surface via electrostatic interaction.[1] The three long alkyl chains (

Protocol: Ligand Exchange / Surface Treatment

Objective: Enhance Photoluminescence Quantum Yield (PLQY) of

Reagents:

-

Crude

Quantum Dots (in Octane/Hexane)[1] -

TDAI (Electronic Grade, >99%)[1]

-

Anhydrous Ethyl Acetate (MeOAc)[1]

Workflow:

-

Preparation: Dissolve TDAI in MeOAc to create a saturated washing solution.[1]

-

Precipitation: Add TDAI/MeOAc solution to the colloidal QD dispersion (1:1 v/v ratio). The polarity shift and ligand exchange will cause the QDs to flocculate.[1]

-

Centrifugation: Spin at 8,000 RPM for 5 minutes. Discard the supernatant (containing excess oleic acid/oleylamine).[1]

-

Redispersion: Redisperse the pellet in anhydrous Octane.

-

Validation: Measure PL emission. A successful passivation results in a narrowed FWHM and increased peak intensity compared to the pristine sample.[1]

Application B: Ion-Selective Electrodes (ISEs)

Context: TDAI serves as a dissociated ion-exchanger in polymeric membranes.[1] It is particularly effective for fabricating Iodide-selective sensors or as a generic anion-exchanger for enzymatic biosensors (e.g., Glucose, Uric Acid).[1]

Membrane Fabrication Protocol

Objective: Cast a PVC-based sensing membrane for potentiometric analysis.

Formulation Table:

| Component | Mass (mg) | Role |

|---|---|---|

| High MW PVC | 180 mg | Polymer matrix |

| Plasticizer | 360 mg | Solvent mediator (e.g.,

Step-by-Step Procedure:

-

Dissolution: Combine PVC, Plasticizer, and TDAI in a glass vial.[1] Add THF and stir magnetically for 2 hours until the solution is completely clear and viscous.

-

Casting: Pour the cocktail into a glass ring (20–30 mm diameter) fixed on a glass plate.

-

Evaporation: Cover with a filter paper stack (to slow evaporation) and let stand at room temperature for 24–48 hours. Do not apply heat, as this causes membrane inhomogeneity.[1]

-

Mounting: Cut a 5-mm disc from the master membrane and glue it to the tip of a PVC electrode body using THF.[1]

-

Conditioning: Fill the electrode with 0.01 M KI + 0.1 M NaCl (internal solution) and soak the tip in 0.01 M KI for 12 hours to establish equilibrium.

Mechanism Diagram (ISE)

The following diagram illustrates the equilibrium established at the membrane interface.[1]

Figure 1: Electrochemical equilibrium at the sample/membrane interface.[1] The lipophilic TDMA+ cation anchors the iodide anion within the organic phase, allowing selective sensing of I- activity in the aqueous sample.[1]

Synthesis & Purification Workflow

Directive: Commercial "technical grade" TDAI is often insufficient for optoelectronics due to trace amine or metallic impurities.[1] The following protocol yields high-purity crystalline TDAI.

Reaction:

Synthesis Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 10.0 g (19.2 mmol) of Tridodecylamine and 20 mL of Ethanol (absolute).

-

Alkylation: Add 4.0 mL (64 mmol, ~3.3 eq) of Methyl Iodide (Caution: Carcinogen/Volatile).

-

Reflux: Heat the mixture to mild reflux (approx. 60–65 °C) for 12–16 hours. The solution may turn slightly yellow.[1]

-

Evaporation: Remove the solvent and excess methyl iodide using a rotary evaporator under reduced pressure. A waxy solid will remain.[1][3]

Purification (Recrystallization)

Critical Step for removing unreacted amine.[1]

-

Dissolution: Add minimum hot solvent (approx. 80 °C for heptane) to the crude solid until dissolved.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight. TDAI will crystallize as white needles/powder.[1]

-

Filtration: Filter under vacuum and wash the cake with cold pentane or cold heptane.

-

Drying: Dry in a vacuum oven at 40 °C for 24 hours to remove solvent residues.

Figure 2: Synthesis and purification pipeline ensuring removal of tertiary amine precursors.

Safety & Handling

-

Hazards: TDAI is a skin and eye irritant.[1] Methyl Iodide (precursor) is a potent alkylating agent and suspected carcinogen.[1]

-

Storage: Store in a cool, dry place away from light. Iodides can oxidize to free iodine (

) upon prolonged light exposure, turning the solid yellow.[1] -

Disposal: Dispose of as hazardous organic waste containing iodides.[1]

References

-

Sigma-Aldrich. Tridodecylmethylammonium iodide Product Specification & Safety Data Sheet. Link

-

Kim, Y., et al. (2023). "Revealing Atomic‐Level Surface Passivation of PbI2‐Reconditioned Red Perovskite Quantum Dots."[1] ResearchGate.[1] Link

-

Sukru, K., et al. (2005). "Preparation and application of a new glucose sensor based on iodide ion selective electrode."[1][5][6] Talanta, 65(1), 87-91.[1][5][6] Link[1]

-

Smolecule. Tridodecylmethylammonium chloride/iodide Research Applications. Link

-

Bentley, C. L., et al. (2016). "Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids."[1][7] Analytical Chemistry, 88(3), 1915-1921.[1][7] Link

Sources

- 1. Buy Tridodecylmethylammonium chloride | 7173-54-8 [smolecule.com]

- 2. scirp.org [scirp.org]

- 3. US3846353A - Nonthrombogenic plastic material and method for making the same - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. Tridodecylmethylammonium iodide 97 29710-98-3 [sigmaaldrich.com]

- 6. 三(十二烷基)甲基碘化铵 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Applications of Tridodecylmethylammonium Iodide

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of Tridodecylmethylammonium iodide (TDAI) (CAS: 29710-98-3). Designed for researchers in electrochemistry and organic synthesis, this document details solvent compatibility, thermodynamic mechanisms, and validated protocols for purification and membrane fabrication. TDAI is a lipophilic quaternary ammonium salt primarily utilized as an anion exchanger in Ion-Selective Electrodes (ISEs) and as a Phase Transfer Catalyst (PTC) . Its solubility profile—characterized by high affinity for low-dielectric organic solvents and insolubility in water—is the critical determinant of its functional performance.

Chemical Identity and Physicochemical Basis

To predict solubility behavior, one must analyze the amphiphilic structure of TDAI.

-

IUPAC Name: N,N,N-Tridodecyl-N-methylammonium iodide

-

Molecular Formula:

-

Structural Analysis: The cation features three long dodecyl (

) chains and one methyl group. This steric bulk creates a highly lipophilic "shell" around the positive nitrogen center, shielding the charge and reducing lattice energy compared to short-chain analogues (e.g., Tetramethylammonium iodide). -

Implication: The dominant hydrophobic character dictates that TDAI behaves more like a non-polar lipid than a typical inorganic salt.

Visualization: Solvation Mechanism

The following diagram illustrates the competitive solvation forces governing TDAI solubility.

Figure 1: Solvation mechanism of TDAI. High solubility requires a solvent capable of accommodating the lipophilic tails while stabilizing the iodide anion.

Solvent Compatibility Matrix

The following data synthesizes empirical observations from ISE membrane fabrication and phase transfer catalysis workflows.

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for synthesis and purification. Dissolves both the cation and anion effectively. |

| Ethers (Cyclic) | Tetrahydrofuran (THF) | Excellent | Standard solvent for casting PVC membranes in ISE fabrication [1]. |

| Aromatics | Toluene, Benzene | Good | Used in Phase Transfer Catalysis (PTC) to solubilize the catalyst in the organic phase. |

| Polar Aprotic | Acetone, Acetonitrile | Good to Moderate | Good for dissolution; Acetone is often used in recrystallization mixtures. |

| Alcohols | Methanol, Ethanol | Moderate | Soluble, but less effective than chlorinated solvents due to the extreme hydrophobicity of the |

| Alkanes | Hexane, Heptane | Poor / Antisolvent | Used to precipitate TDAI from DCM or Acetone solutions during purification [2]. |

| Ethers (Linear) | Diethyl Ether | Poor / Antisolvent | Common antisolvent. TDAI precipitates when Ether is added to a concentrated DCM solution. |

| Water | Water | Insoluble | Critical property for its function as an ionophore (prevents leaching from the membrane). |

Experimental Protocols

Protocol A: Purification via Solvent/Antisolvent Recrystallization

Commercial TDAI (often 97-98% purity) may contain trace amines or short-chain homologues. For high-sensitivity ISEs, purification is mandatory.

Principle: TDAI is highly soluble in Dichloromethane (DCM) but insoluble in Hexane.

-

Dissolution: Dissolve 1.0 g of crude TDAI in the minimum volume of DCM (approx. 2-3 mL) at room temperature. Ensure complete dissolution; filter if particulates remain.

-

Precipitation: Slowly add Hexane (or Diethyl Ether) dropwise to the stirring DCM solution.

-

Observation: The solution will turn cloudy (turbid) as the solubility limit is reached.

-

-

Crystallization: Continue adding Hexane until a persistent precipitate forms (ratio approx. 1:5 DCM:Hexane). Cool the mixture to 0°C or -20°C for 2 hours to maximize yield.

-

Collection: Filter the white precipitate using a sintered glass funnel (vacuum).

-

Drying: Dry under high vacuum (< 1 mbar) at room temperature for 24 hours to remove solvent residues.

-

Note: Avoid heating above 60°C during drying to prevent degradation or yellowing (iodide oxidation).

-

Protocol B: ISE Membrane Fabrication (THF Casting)

This protocol demonstrates the practical application of TDAI solubility in THF [3].

Components:

-

High Molecular Weight PVC: 33% (w/w)

-

Plasticizer (e.g., o-NPOE or DOS): 66% (w/w)

-

TDAI (Ionophore): 1% (w/w)

-

Solvent: Tetrahydrofuran (THF)

Workflow:

-

Weighing: Weigh 10 mg TDAI, 330 mg PVC, and 660 mg Plasticizer into a glass vial.

-

Solvation: Add 3-5 mL of THF .

-

Homogenization: Vortex or stir for 30 minutes until a clear, viscous solution is obtained.

-

Checkpoint: If the solution is hazy, TDAI is not fully dissolved or the PVC is hydrated. Ensure anhydrous THF is used.

-

-

Casting: Pour into a glass ring (Petri dish) and allow THF to evaporate slowly over 24 hours (controlled environment) to form a transparent master membrane.

Visualization: Purification Workflow

Figure 2: Recrystallization workflow utilizing the solubility differential between DCM and Hexane.

Handling and Stability

Solubility is not the only factor; chemical stability in solution is critical for reproducibility.

-

Light Sensitivity: Iodide salts are prone to oxidation (

), turning solutions yellow/brown.-

Action: Store all TDAI solutions in amber glass vials or wrap clear vials in aluminum foil.

-

-

Hygroscopicity: While the long alkyl chains provide hydrophobicity, the ionic headgroup can still attract moisture.

-

Action: Store solid TDAI in a desiccator. When preparing THF solutions for ISEs, use freshly distilled or anhydrous THF to prevent membrane opacification.

-

References

-

University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

An In-depth Technical Guide to the Core Properties of Tetradecyltrimethylammonium Iodide (TDAI) Quaternary Ammonium Salt Surfactant

Introduction: Unveiling the Potential of TDAI in Advanced Formulations

Tetradecyltrimethylammonium iodide (TDAI) is a cationic quaternary ammonium salt that is gaining significant interest within the scientific community, particularly in the fields of drug delivery and antimicrobial research. Its amphiphilic nature, characterized by a positively charged hydrophilic head group and a long hydrophobic tail, allows it to self-assemble into micelles in aqueous solutions, thereby altering interfacial properties. These characteristics make TDAI a promising candidate for enhancing the solubility and bioavailability of poorly water-soluble drugs, as well as for developing novel antimicrobial formulations.

This technical guide provides a comprehensive overview of the core physicochemical properties of TDAI, its synthesis, and its potential applications. Recognizing the limited availability of direct experimental data for TDAI in the public domain, this guide will leverage data from its close structural analog, tetradecyltrimethylammonium bromide (TTAB), to provide a robust predictive framework for the behavior of TDAI. The influence of the iodide counter-ion on these properties will be discussed from a theoretical standpoint. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile surfactant.

I. Synthesis and Molecular Structure of TDAI

The primary route for the synthesis of TDAI is the Menschutkin reaction , a classic and efficient method for the quaternization of tertiary amines.[1] This SN2 reaction involves the nucleophilic attack of a tertiary amine on an alkyl halide.

Reaction Pathway

The synthesis of TDAI is achieved through the reaction of trimethylamine with 1-iodotetradecane. The lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon of the 1-iodotetradecane. This results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the iodide ion, which then becomes the counter-ion to the newly formed quaternary ammonium cation.[1]

Caption: Synthesis of TDAI via the Menschutkin reaction.

Experimental Protocol: Synthesis of TDAI

Objective: To synthesize Tetradecyltrimethylammonium Iodide (TDAI) from trimethylamine and 1-iodotetradecane.

Materials:

-

Trimethylamine solution (in a suitable solvent like ethanol)

-

1-Iodotetradecane

-

Anhydrous acetone (or another suitable polar aprotic solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve a known molar amount of trimethylamine in a suitable solvent (e.g., ethanol).

-

To this solution, add a stoichiometric equivalent of 1-iodotetradecane dropwise while stirring. The reaction is often exothermic, so controlled addition is recommended.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to ensure the completion of the reaction.

-

The progress of the reaction can be monitored by the precipitation of the TDAI salt, which is typically a white solid.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified TDAI product under vacuum.

Purification (Optional): For higher purity, the synthesized TDAI can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/ether).

II. Physicochemical Properties of TDAI

The performance of TDAI as a surfactant is dictated by its behavior at interfaces and its ability to form aggregates in solution. These properties are critical for its application in various formulations.

Critical Micelle Concentration (CMC)

The nature of the counter-ion can influence the CMC. Generally, for a given cationic head group and alkyl chain length, more hydrophobic or "softer" counter-ions (like iodide) tend to slightly lower the CMC compared to more hydrophilic or "harder" counter-ions (like bromide). This is because the softer iodide ion can more effectively screen the electrostatic repulsion between the cationic head groups in the micelle, thus favoring micellization at a lower concentration. Therefore, it is reasonable to predict that the CMC of TDAI will be slightly lower than that of TTAB under identical conditions.

Table 1: Comparison of CMC Values for Tetradecyltrimethylammonium Salts

| Surfactant | Counter-ion | Approximate CMC (in water at 25°C) | Reference |

|---|---|---|---|

| TTAB | Bromide (Br⁻) | 3.56 x 10⁻³ mol·dm⁻³ | [2] |

| TDAI | Iodide (I⁻) | Expected to be slightly < 3.56 x 10⁻³ mol·dm⁻³ | Predicted |

Experimental Protocol: Determination of CMC by Conductivity

Objective: To determine the Critical Micelle Concentration (CMC) of TDAI in an aqueous solution by measuring its conductivity.

Principle: The conductivity of an ionic surfactant solution increases with concentration. Below the CMC, both the surfactant monomers and counter-ions contribute to the conductivity. Above the CMC, additional surfactant molecules form micelles. Micelles are larger and have a lower mobility than individual ions, and they also bind some of the counter-ions. This leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.

Materials:

-

TDAI

-

High-purity deionized water

-

Conductivity meter with a calibrated probe

-

Thermostated water bath

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a stock solution of TDAI of a known concentration (well above the expected CMC) in deionized water.

-

Place a known volume of deionized water in a thermostated beaker at a constant temperature (e.g., 25°C).

-

Immerse the conductivity probe into the water and allow it to equilibrate. Record the initial conductivity.

-

Make successive additions of small, known volumes of the TDAI stock solution to the beaker, allowing the solution to equilibrate after each addition before recording the conductivity.

-

Continue the additions until the concentration of TDAI is well above the expected CMC.

-

Plot the measured conductivity (κ) as a function of the TDAI concentration (C).

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines is the CMC.

Caption: Workflow for CMC determination using conductivity.

Surface Tension Reduction

Surfactants are highly effective at reducing the surface tension of a liquid. As the concentration of TDAI in water increases, the surfactant molecules adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This disrupts the cohesive energy of the water molecules at the surface, leading to a decrease in surface tension. Once the CMC is reached, the interface becomes saturated with surfactant molecules, and the surface tension remains relatively constant with further increases in concentration.

For TTAB, the surface tension of water (around 72 mN/m at 25°C) is reduced to a plateau value of approximately 36-38 mN/m at and above its CMC. It is expected that TDAI will exhibit a similar ability to reduce the surface tension of water.

Experimental Protocol: Measurement of Surface Tension by the Du Noüy Ring Method

Objective: To measure the surface tension of aqueous solutions of TDAI at various concentrations.

Principle: The Du Noüy ring method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is related to the surface tension of the liquid.

Materials:

-

Tensiometer with a Du Noüy ring

-

A series of TDAI solutions of known concentrations

-

High-purity deionized water

-

Beakers or sample vessels

-

Thermostated water bath (optional, for temperature control)

Procedure:

-

Ensure the platinum-iridium ring is meticulously cleaned (e.g., by flaming to red heat) to ensure complete wetting.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place the TDAI solution of the lowest concentration in the sample vessel and position it on the tensiometer platform.

-

Lower the ring until it is fully submerged in the solution.

-

Slowly raise the ring, pulling it through the liquid surface. A liquid lamella will be formed.

-

The tensiometer will measure the force as the ring is raised. The maximum force just before the lamella breaks is recorded.

-

The instrument's software will typically calculate the surface tension, applying necessary correction factors.

-

Repeat the measurement for each TDAI concentration, starting from the lowest to the highest, to obtain a surface tension isotherm.

-

Plot the surface tension as a function of the logarithm of the TDAI concentration. The concentration at which the surface tension reaches a plateau is the CMC.

Aggregation Behavior and Micelle Characterization

Above the CMC, TDAI molecules aggregate to form micelles. The size and shape of these micelles can be characterized using techniques such as Dynamic Light Scattering (DLS). DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles in solution. From these fluctuations, the hydrodynamic radius of the micelles can be determined. For single-chain quaternary ammonium surfactants like TDAI, the micelles are typically spherical with a hydrodynamic radius in the range of 2-5 nm.

Experimental Protocol: Micelle Size Determination by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius of TDAI micelles.

Materials:

-

Dynamic Light Scattering (DLS) instrument

-

TDAI solution at a concentration above its CMC

-

High-purity deionized water (filtered through a 0.22 µm filter)

-

DLS cuvettes

Procedure:

-

Prepare a solution of TDAI in filtered, deionized water at a concentration significantly above the CMC (e.g., 10-20 times the CMC).

-

Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette to remove any dust or large aggregates.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Perform the DLS measurement according to the instrument's software instructions. The software will typically perform a correlation analysis of the scattered light intensity fluctuations.

-

The software will then calculate the size distribution and the average hydrodynamic radius of the micelles using the Stokes-Einstein equation.

III. Thermal Stability

The thermal stability of a surfactant is a critical parameter for its storage, formulation, and application, especially in processes that involve heating. Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature.

For quaternary ammonium halides, the thermal decomposition temperature is influenced by the nature of the counter-ion. The stability generally follows the order: Cl⁻ > Br⁻ > I⁻.[3] This trend is attributed to the bond strength between the cation and the anion. The weaker bond in the iodide salt leads to a lower decomposition temperature. Therefore, TDAI is expected to have a lower thermal decomposition temperature than its bromide (TTAB) and chloride (TDAC) counterparts.

Experimental Protocol: Thermogravimetric Analysis (TGA) of TDAI

Objective: To determine the thermal decomposition temperature of TDAI.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

TDAI sample (dried)

-

TGA sample pans (e.g., alumina or platinum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's protocol.

-

Accurately weigh a small amount of the dried TDAI sample (typically 5-10 mg) into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide an inert atmosphere.

-

Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., from room temperature to 600°C).

-

The instrument will record the sample mass as a function of temperature.

-

The resulting TGA curve will show a plot of percentage weight loss versus temperature. The onset temperature of the major weight loss step is typically reported as the decomposition temperature.

IV. Applications of TDAI

The unique properties of TDAI make it a valuable component in several advanced applications, particularly in the pharmaceutical and biomedical fields.

Drug Delivery Systems

Cationic surfactants like TDAI can be used to formulate various drug delivery systems, such as nanoemulsions, microemulsions, and solid lipid nanoparticles. These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The hydrophobic core of the TDAI micelles can encapsulate lipophilic drug molecules, while the hydrophilic shell provides stability in aqueous environments. The positive charge of the TDAI head group can also promote interaction with negatively charged biological membranes, potentially enhancing cellular uptake.

Caption: Schematic of a TDAI micelle encapsulating a drug.

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. The positively charged head group of TDAI can interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The presence of the iodide counter-ion may also contribute to the antimicrobial effect, as iodine itself is a potent antimicrobial agent.[4]

Experimental Protocol: Assessment of Antimicrobial Activity by Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of TDAI against a specific microorganism.

Principle: The broth microdilution method is a standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

TDAI

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare a stock solution of TDAI in the appropriate sterile broth.

-

Perform serial two-fold dilutions of the TDAI stock solution in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard value (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate (containing the different TDAI concentrations and controls) with the microbial suspension. Include a positive control (microorganism with no TDAI) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of TDAI at which no visible growth is observed.

V. Conclusion and Future Perspectives

Tetradecyltrimethylammonium iodide (TDAI) is a cationic surfactant with significant potential in various scientific and industrial applications, particularly in drug delivery and as an antimicrobial agent. While direct experimental data for TDAI is limited, a comprehensive understanding of its properties can be inferred from its close analog, TTAB, and from fundamental principles of surfactant science. The presence of the iodide counter-ion is expected to subtly influence its physicochemical properties, such as a slight lowering of the CMC and a reduced thermal stability compared to its bromide counterpart.

VI. References

-

TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

The Chemical Properties and Synthesis of Tetradecyltrimethylammonium Bromide. (n.d.). Retrieved February 12, 2026, from [Link]

-

Tetradecyltrimethylammonium. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Comparison of the critical micelle concentration (CMC) of aqueous TTAB... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Applications of Tridodecylmethylammonium Iodide

Executive Summary

Tridodecylmethylammonium iodide (TDMAC) is a quaternary ammonium salt distinguished by its highly lipophilic character, stemming from three long dodecyl chains. While it has applications as a surfactant and phase-transfer catalyst, its most significant role in electrochemistry is as a highly effective ion-exchanger in the fabrication of anion-selective electrodes, particularly for iodide (I⁻).[1] This guide provides a comprehensive overview of the fundamental principles governing its function and detailed protocols for its application in potentiometric and voltammetric systems. We will explore the causal relationship between its molecular structure and its electrochemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Fundamental Principles of the Tridodecylmethylammonium (TDMA⁺) Cation in Electrochemical Systems

Chemical Structure and Physicochemical Properties

Tridodecylmethylammonium iodide is comprised of a central nitrogen atom bonded to three dodecyl (C₁₂) chains, one methyl group, and an iodide counter-ion. The defining feature is the bulky, sterically hindered quaternary ammonium cation, [TDMA]⁺. This structure imparts critical properties for electrochemical applications:

-

High Lipophilicity: The three long alkyl chains render the [TDMA]⁺ cation extremely soluble in non-polar environments, such as the plasticized polyvinyl chloride (PVC) matrices used for ion-selective electrode membranes.[2][3] This property is paramount for ensuring the long-term stability of the sensor by preventing the active component from leaching into the aqueous sample.[4]

-

Anion-Exchanging Capability: The permanent positive charge on the nitrogen atom allows it to form a strong, yet reversible, ion pair with anions.

The [TDMA]⁺ Cation as a Lipophilic Anion Exchanger

In the context of anion-selective membranes, a lipophilic cation like [TDMA]⁺ functions as an anion exchanger. The selectivity of such an exchanger is governed by the Hofmeister series, which ranks ions based on their lipophilicity and the Gibbs free energy of transfer between aqueous and organic phases. For a given cationic site, the preference for anions generally follows this sequence:

ClO₄⁻ > SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > HCO₃⁻ > HPO₄²⁻ > SO₄²⁻

The large, polarizable, and weakly hydrated iodide ion has a highly favorable energy of transfer into the organic membrane phase when paired with a similarly large and lipophilic cation like [TDMA]⁺. This strong interaction forms the basis of the iodide selectivity.

Part 2: Application in Potentiometry: Iodide-Selective Electrodes (ISEs)

The primary application of TDMAC in electrochemistry is as the active sensing component (ionophore or, more accurately, ion-exchanger) in PVC membrane-based iodide-selective electrodes.

Mechanism of the TDMAC-Based Iodide ISE

A TDMAC-based ISE operates on the principle of interfacial potential generation. The PVC membrane, containing TDMAC, is positioned between the internal reference solution (containing a fixed concentration of iodide) and the external sample solution. At both interfaces, a selective ion-exchange equilibrium is established.

A change in the iodide activity in the sample solution causes a corresponding change in the phase boundary potential at the sample-membrane interface. Since the potential at the internal-membrane interface is fixed, the overall membrane potential, measured at zero current, reflects the iodide activity in the sample. This relationship is described by the Nernst equation.

Below is a diagram illustrating the mechanism at the membrane-sample interface.

Caption: Mechanism of a TDMAC-based iodide ISE membrane.

Experimental Protocol: Fabrication of a TDMAC-Based Iodide ISE

This protocol describes the preparation of a lab-based iodide-selective electrode. All manipulations should be performed in a well-ventilated fume hood.

Materials:

-

Tridodecylmethylammonium iodide (TDMAC) (Ion-exchanger)

-

High molecular weight Polyvinyl chloride (PVC)

-

o-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)

-

Tetrahydrofuran (THF), inhibitor-free

Procedure:

-

Cocktail Preparation: In a 10 mL glass vial, dissolve the membrane components in 2 mL of THF according to the weight percentages in the table below. Stir until the solution is clear and homogeneous.

Component Role Weight % TDMAC Ion-Exchanger 1-2% PVC Matrix ~33% | o-NPOE | Plasticizer | ~65% |

-

Membrane Casting: Pour the membrane cocktail into a 2 cm diameter glass ring resting on a clean, flat glass plate. Cover loosely with a watch glass to allow for slow evaporation of the THF. Let it evaporate for at least 24 hours.

-

Electrode Body Assembly:

-

Cut a 5 mm diameter disc from the master membrane using a cork borer.

-

Glue the membrane disc to the end of a PVC electrode body using a PVC-THF slurry. Allow the glue to set completely.

-

-

Conditioning:

-

Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl + 0.01 M KI).

-

Insert an Ag/AgCl internal reference electrode.

-

Condition the ISE by soaking it in a 0.01 M KI solution for at least 12 hours before first use.[5]

-

Performance Characteristics & Optimization

The performance of the fabricated ISE must be validated through calibration.

| Parameter | Typical Value | Field Insight & Causality |

| Linear Range | 10⁻⁶ M to 10⁻¹ M[6] | The range is limited at the high end by saturation of the membrane and at the low end by ion leakage from the membrane or interference. |

| Nernstian Slope | -55 to -60 mV/decade | A near-Nernstian slope (~59 mV for monovalent ions) indicates ideal electrode behavior and proper ion-exchange equilibrium. Deviations suggest interference or membrane fouling. |

| Limit of Detection | ~5x10⁻⁷ M[6] | Determined by the intersection of the extrapolated linear segments of the calibration curve. It can be improved by optimizing the internal solution and membrane composition. |

| Response Time | < 30 seconds | The time to reach 95% of the final potential. It is dependent on the diffusion of ions across the stagnant sample layer at the membrane interface. |

| Lifetime | > 2 months[7] | Primarily limited by the gradual leaching of the plasticizer (o-NPOE) and the ion-exchanger (TDMAC) from the PVC matrix. The high lipophilicity of TDMAC is key to a longer lifetime.[4] |

| pH Range | 2-12[8] | Outside this range, H⁺ or OH⁻ can interfere, or the membrane components may degrade. |

Case Study: Indirect Glucose Biosensor

TDMAC-based iodide ISEs are integral to certain biosensor designs, such as for glucose.[1] The detection is not direct but relies on measuring the consumption of iodide in an enzyme-coupled reaction.

Workflow:

-

Enzymatic Reaction: Glucose oxidase (GOx) catalyzes the oxidation of glucose, producing H₂O₂.

-

Indicator Reaction: Horseradish peroxidase (HRP) uses the H₂O₂ to oxidize iodide (I⁻) to iodine (I₂).

-

Potentiometric Detection: The TDMAC-based ISE measures the resulting decrease in I⁻ concentration. The magnitude of this decrease is directly proportional to the initial glucose concentration.

Caption: Workflow for indirect glucose detection.

Part 3: Application in Voltammetry: TDMAC as an Ion-Pairing Agent

While less documented for TDMAC specifically, its structural similarity to other cationic surfactants like cetyltrimethylammonium bromide (CTAB) strongly suggests its utility as a surface modifier and ion-pairing agent in voltammetry for enhancing the detection of anions.[9]

Principle of Ion-Pairing Voltammetry

This technique enhances sensitivity by preconcentrating the analyte at the electrode surface prior to the potential sweep. For an anionic analyte like iodide, a cationic surfactant is used to modify the electrode.

Mechanism of TDMAC at the Electrode Surface

-

Adsorption: The lipophilic tridodecyl chains of the [TDMA]⁺ cation cause it to adsorb onto the surface of a hydrophobic working electrode (e.g., glassy carbon or carbon paste).

-

Surface Modification: This adsorption creates a positively charged film on the electrode surface.

-

Preconcentration: During an accumulation step at a set potential, iodide anions from the bulk solution are electrostatically attracted to the modified surface, forming an ion pair with the adsorbed [TDMA]⁺.

-

Stripping: The potential is then swept, and the concentrated iodide is oxidized (stripped) from the surface, producing a sharp, well-defined peak current that is significantly larger than what would be observed without the preconcentration step.

Caption: Ion-pairing voltammetry mechanism using TDMAC.

Experimental Protocol: Voltammetric Determination of Iodide

Apparatus:

-

Voltammetric analyzer with a three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference, Pt wire auxiliary).

-

Supporting electrolyte: e.g., 0.1 M phosphate buffer, pH 7.0.

Procedure:

-

Electrode Modification (in-situ): Add a small concentration of TDMAC (e.g., 10-100 µM) directly to the supporting electrolyte solution containing the sample.

-

Preconcentration Step: Apply a positive potential (e.g., +0.2 V vs. Ag/AgCl) to the working electrode for a defined period (e.g., 60-120 seconds) while stirring the solution. This allows the TDMAC to adsorb and the iodide to accumulate.

-

Stripping Step: Stop the stirring. Scan the potential towards more positive values (e.g., from +0.2 V to +0.8 V) using a technique like linear sweep or square-wave voltammetry.

-

Quantification: Record the peak current corresponding to the oxidation of iodide. The peak height is proportional to the iodide concentration in the sample. A standard addition method is recommended for quantification in complex matrices.

Conclusion

Tridodecylmethylammonium iodide is a specialized quaternary ammonium salt whose unique molecular architecture makes it an excellent tool for electrochemical analysis. Its primary, well-established role is as a lipophilic anion-exchanger in the membranes of highly selective potentiometric sensors for iodide. Furthermore, based on the behavior of analogous surfactants, it holds significant promise as an effective ion-pairing agent for enhancing the sensitivity of voltammetric methods. This guide provides the theoretical framework and practical protocols to empower researchers to leverage the distinct properties of TDMAC in developing robust and sensitive electrochemical sensing platforms.

References

-

MDPI. (n.d.). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Retrieved from [Link]

-

MDPI. (n.d.). New Materials Used for the Development of Anion-Selective Electrodes—A Review. Retrieved from [Link]

-

OUCI. (n.d.). Review on new ionophore species for membrane ion selective electrodes. Retrieved from [Link]

-

PubMed. (2007). PVC membrane electrode based on triheptyl dodecyl ammonium iodide for the selective determination of molybdate(VI). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Voltammetric determination of iodide in iodized table salt using cetyltrimethylammonium bromide as ion-pairing. Retrieved from [Link]

-

PubMed. (1996). Preparation of an iodide ion-selective electrode by chemical treatment of a silver wire. Retrieved from [Link]

-

Wikipedia. (n.d.). Supporting electrolyte. Retrieved from [Link]

-

Sentek. (n.d.). Operating Instructions - Iodide Ion Selective Electrode. Retrieved from [Link]

-

ResearchGate. (2026). Effect of supporting electrolytes on voltammetry with manual staircase voltage scan. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). All-Solid-State Iodide Selective Electrode for Iodimetry of Iodized Salts and Vitamin C. Retrieved from [Link]

-

Scribd. (n.d.). Talanta 65 (2005) 1241-1253. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of ion-selective electrode and inductively coupled plasma-mass spectrometry to determine iodine in milk-based nutritional products. Retrieved from [Link]

-

Ionode. (n.d.). Ionode ISE-I Iodide Ion Selective Electrode. Retrieved from [Link]

-

PubMed. (2007). Simultaneous determination of traces of heavy metals by solid-phase spectrophotometry. Retrieved from [Link]

-

Nico2000.net. (n.d.). Technical Specifications for the Iodide Ion-Selective Electrode. Retrieved from [Link]

-

PubMed. (2005). Automatic flow procedure based on multicommutation exploiting liquid-liquid extraction for spectrophotometric lead determination in plant material. Retrieved from [Link]

-

SciSpace. (n.d.). Separation and preconcentration procedures for the determination of lead using spectrometric techniques: a review. Retrieved from [Link]

-

NT Sensors. (n.d.). Iodide Ion Selective Electrode (ISE). Retrieved from [Link]

-

SciELO México. (n.d.). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. Retrieved from [Link]

-

Talanta. (2005). Review of procedures involving separation and preconcentration for the determination of cadmium using spectrometric techniques. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Ion-selective Electrodes Based on PVC Membranes for Potentiometric Sensor Applications: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Retrieved from [Link]

-

Professor J.Th.G. Overbeek 1911 – 2007. (n.d.). a). Outline of Method. Retrieved from [Link]

-

PubMed. (2016). Electrochemistry of Iodide, Iodine, and Iodine Monochloride in Chloride Containing Nonhaloaluminate Ionic Liquids. Retrieved from [Link]

Sources

- 1. Tridodecylmethylammonium iodide 97 29710-98-3 [sigmaaldrich.com]

- 2. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. sentek.co.uk [sentek.co.uk]

- 6. orientjchem.org [orientjchem.org]

- 7. PVC membrane electrode based on triheptyl dodecyl ammonium iodide for the selective determination of molybdate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ionodedirect.com [ionodedirect.com]

- 9. Voltammetric determination of iodide in iodized table salt using cetyltrimethylammonium bromide as ion-pairing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Tridodecylmethylammonium Iodide

Abstract

Tridodecylmethylammonium iodide (TDMai) is a quaternary ammonium salt with significant applications as a phase transfer catalyst, surfactant, and in the synthesis of nanomaterials.[1][2] This document provides a detailed, field-proven protocol for the synthesis of TDMai via the quaternization of tridodecylamine with methyl iodide. The guide covers the reaction mechanism, step-by-step experimental procedures for synthesis and purification, comprehensive safety protocols for handling reagents, and analytical methods for product characterization. The objective is to equip researchers with a robust and reproducible methodology to obtain high-purity TDMai for research and development applications.

Scientific Principle: The Menshutkin Reaction

The synthesis of Tridodecylmethylammonium iodide from tridodecylamine is a classic example of the Menshutkin reaction . This reaction involves the alkylation of a tertiary amine (tridodecylamine) with an alkyl halide (methyl iodide) to form a quaternary ammonium salt.[3][4][5]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The lone pair of electrons on the nitrogen atom of the tridodecylamine acts as a nucleophile, attacking the electrophilic carbon atom of methyl iodide. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion serving as the leaving group.[5]

Caption: SN2 mechanism of the Menshutkin reaction for TDMai synthesis.

Materials, Reagents, and Equipment

Reagents and Chemicals

Proper preparation and handling of reagents are critical for reaction success and laboratory safety.

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Tridodecylamine | C₃₆H₇₅N | 522.00 | 102-87-4 | Waxy solid, tertiary amine |

| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | Highly Toxic , Carcinogen, Volatile Liquid[6][7] |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous, polar aprotic solvent |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Reagent grade, for recrystallization |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, for washing |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath with temperature control

-

Glass funnel and filter paper

-

Büchner funnel and vacuum flask for filtration

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer and Mass spectrometer for characterization

-

Standard laboratory glassware (beakers, graduated cylinders)

Critical Safety Protocols: Handling Methyl Iodide

WARNING: Methyl iodide is a potent alkylating agent and is classified as toxic, a suspected carcinogen, and can cause severe irritation upon contact or inhalation.[7] Strict adherence to safety protocols is mandatory.

-

Ventilation: All operations involving methyl iodide must be performed inside a certified chemical fume hood with proper airflow.[7][8]

-

Personal Protective Equipment (PPE):

-

Storage: Store methyl iodide in a cool, dry, well-ventilated area away from light, heat, and incompatible substances.[8][9] The container must be tightly sealed.

-

Spill & Emergency Response:

-

Spill: In case of a spill, evacuate the area immediately. Use an absorbent material designed for organic solvents to contain the spill.[9] Ventilate the area thoroughly. Dispose of contaminated materials as hazardous waste.

-

Exposure:

-

Inhalation: Move to fresh air immediately and seek medical attention.[7][9]

-

Skin Contact: Wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[9][10]

-

Eye Contact: Rinse eyes with an eyewash station for at least 15 minutes and seek immediate medical attention.[7][9]

-

-

-

Waste Disposal: Collect all methyl iodide waste in a designated, properly labeled hazardous waste container. Never dispose of it down the drain.[9]

Experimental Protocols

The following protocols detail the synthesis and subsequent purification of Tridodecylmethylammonium iodide.

Part 1: Synthesis via Quaternization

This protocol is based on a 10 mmol scale and can be adjusted as needed.

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve tridodecylamine (5.22 g, 10 mmol) in 40 mL of anhydrous acetone. Add a magnetic stir bar to the flask.

-

Reaction Setup: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath on a magnetic stirrer. Ensure a gentle flow of cooling water through the condenser.

-

Addition of Methyl Iodide: While stirring the solution, carefully add a slight excess of methyl iodide (0.75 mL, ~1.72 g, 12 mmol) to the flask using a syringe or dropping funnel. The reaction is often exothermic.[11][12]

-

Reaction Conditions: Heat the mixture to a gentle reflux (approx. 50-55 °C) and maintain this temperature with continuous stirring.[4] The reaction progress can be monitored by the precipitation of the white, solid TDMai product, which is sparingly soluble in acetone.[5] Allow the reaction to proceed for 12-24 hours to ensure completion.

-

Initial Product Isolation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. To maximize precipitation, place the flask in an ice bath for 30-60 minutes.

-

Filtration: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid product on the filter with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove unreacted methyl iodide and other soluble impurities.

-

Drying: Dry the crude product under vacuum to remove residual solvent. A preliminary yield should be calculated at this stage. The crude product can now be taken for purification.

Part 2: Purification by Recrystallization

Recrystallization is a purification technique used to remove impurities from solids based on differences in solubility.[13] The goal is to dissolve the impure compound in a hot solvent and have it crystallize again in a purer form as the solution cools.[14]

Step-by-Step Procedure:

-

Solvent Selection: A mixed solvent system of ethanol and water is often effective for quaternary ammonium salts.[5] The goal is to find a system where TDMai is soluble when hot but insoluble when cold.

-

Dissolution: Place the crude TDMai solid in a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound.[14][15] If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained.

-

Inducing Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Do not disturb the flask during this period.

-

Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of purified crystals.[13][14]

-

Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved. The final product should be a white to off-white crystalline powder.[1]

Characterization and Validation

To confirm the identity and purity of the synthesized Tridodecylmethylammonium iodide, the following analytical techniques are recommended.

| Technique | Parameter | Expected Result |

| Melting Point | Melting Range | 106-107 °C. A sharp, narrow melting range indicates high purity.[1][16] |

| ¹H NMR | Chemical Shifts (δ) | Expected peaks for the -(N⁺)-CH₃ group (singlet, ~3.1-3.3 ppm), the long alkyl chains -(CH₂)n- (multiplets, ~1.2-1.4 ppm), the -CH₂-CH₂-N⁺- group (triplet, ~3.2-3.4 ppm), and the terminal -CH₃ groups of the dodecyl chains (triplet, ~0.8-0.9 ppm).[17] |

| Mass Spectrometry | m/z | Detection of the cationic component [C₃₇H₇₈N]⁺ at m/z ≈ 536.6. |

Comprehensive Workflow Diagram

Caption: End-to-end workflow for the synthesis and validation of TDMai.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Yield | Incomplete reaction; moisture in reagents/solvents. | Ensure anhydrous conditions. Extend reaction time or slightly increase temperature. Verify reagent purity. |

| Product is Oily/Gummy | Presence of impurities; incomplete removal of solvent. | Wash thoroughly with a non-polar solvent (hexanes/ether). Ensure complete drying under vacuum. Re-attempt recrystallization with a different solvent system.[18] |

| Poor Crystal Formation | Cooling was too rapid; solution is too dilute (too much solvent used). | Allow solution to cool more slowly. If no crystals form, gently scratch the inside of the flask or add a seed crystal.[13] If too dilute, evaporate some solvent and re-cool. |

| Product Fails Characterization | Impurities present; incorrect product formed. | Review ¹H NMR for peaks corresponding to starting materials. If impure, repeat the recrystallization step. Verify all reaction parameters were correct. |

References

-

Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Retrieved from [Link]

-

ChemicalsChem Blogs. (n.d.). Managing Methyl Iodide Spills and Accidents. Retrieved from [Link]

-

Wikipedia. (2024). Quaternary ammonium cation. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024). Methyl Iodide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Dakota Chemicals. (n.d.). The Synthesis and Applications of Quaternary Ammonium Salts. Retrieved from [Link]

-

Gorsh, O., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1493. Retrieved from [Link]

- Google Patents. (1997). EP0791575A1 - Method of synthesis of a quaternary ammonium salt.

-

New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Iodide. Retrieved from [Link]

-

European Patent Office. (1997). EP 0 791 575 A1 - Method of synthesis of a quaternary ammonium salt. Retrieved from [Link]

- Google Patents. (1964). US3148214A - Isolation and purification of quaternary ammonium salts.

-

Organic Syntheses. (n.d.). Procedure for Iodotrimethylsilane. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Quaternization with labeled methyl iodide. Retrieved from [Link]

-

Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction. Retrieved from [Link]

- Google Patents. (1973). US3755334A - New quaternization method.

-

Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Retrieved from [Link]

-

Ghorab, M. M., et al. (2023). Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. Molecules, 28(14), 5369. Retrieved from [Link]

-

Reddit. (2025). r/Chempros: Quaternary ammonium salt purification. Retrieved from [Link]

-

DTIC. (1969). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). TMS Iodide. Retrieved from [Link]

-

Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

-

Chemistry by Saiful. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from [Link]

- Google Patents. (1997). US5624567A - Process for removing iodine/iodide from aqueous solutions.

-

ResearchGate. (2021). 1H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,.... Retrieved from [Link]

-

ResearchGate. (2013). How can I react methyl iodide with triethylamine and isolate the product with high purity?. Retrieved from [Link]

-

University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6381, Tetramethylammonium iodide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 三(十二烷基)甲基碘化铵 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Managing Methyl Iodide Spills and Accidents | PDF [slideshare.net]

- 7. fishersci.com [fishersci.com]

- 8. agilent.com [agilent.com]

- 9. calibrechem.com [calibrechem.com]

- 10. nj.gov [nj.gov]

- 11. US3755334A - New quaternization method - Google Patents [patents.google.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Tridodecylmethylammonium iodide 97 29710-98-3 [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

Mastering the Art of Ion-Selective Sensing: A Detailed Protocol for Tridodecylmethylammonium Iodide (TDDMAI) PVC Membrane Preparation

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, in-depth guide to the preparation of polyvinyl chloride (PVC) matrix membranes incorporating tridodecylmethylammonium iodide (TDDMAI). These membranes are the core sensing element in ion-selective electrodes (ISEs) designed for the precise and reliable measurement of iodide ions in various aqueous environments. By moving beyond a simple recitation of steps, this document elucidates the rationale behind each component and procedural choice, empowering researchers to not only replicate the protocol but also to intelligently adapt it for specific applications.

Introduction: The Principle of Ion-Selective Recognition

Ion-selective electrodes are potentiometric sensors that convert the activity of a specific ion in a solution into an electrical potential. The heart of an anion-selective ISE is a specialized membrane, typically a polymer matrix, which exhibits selective permeability to the target anion. In this protocol, the membrane's selectivity for iodide (I⁻) is conferred by Tridodecylmethylammonium iodide (TDDMAI), a quaternary ammonium salt.

The fundamental mechanism relies on an ion-exchange process at the membrane-sample interface. The lipophilic TDDMA⁺ cations are physically entrapped within the hydrophobic PVC matrix. To maintain charge neutrality, these cations are paired with iodide anions. When the membrane is exposed to a sample containing iodide, a dynamic equilibrium is established, leading to a potential difference across the membrane that is proportional to the logarithm of the iodide ion activity in the sample, as described by the Nernst equation.

Causality of Component Selection: A Deeper Look

The performance of the TDDMAI PVC membrane is critically dependent on the careful selection and proportioning of its constituent components. Each element plays a distinct and synergistic role in the overall functionality of the resulting ion-selective electrode.

-

Poly(vinyl chloride) (PVC) - The Structural Backbone: High molecular weight PVC is the polymer of choice due to its excellent chemical stability, mechanical strength, and ability to form a durable, non-porous film when plasticized. It provides the necessary physical support and containment for the other membrane components.

-

Tridodecylmethylammonium iodide (TDDMAI) - The Ionophore: TDDMAI serves as the ion-exchanger or ionophore. The large, bulky tridodecylmethylammonium cation is highly lipophilic, ensuring it remains immobilized within the PVC membrane and does not leach into the aqueous sample. Its associated iodide anion is the mobile charge carrier that facilitates the selective recognition and transport of iodide ions across the membrane interface.

-

Plasticizer - The Solvent Mediator: The plasticizer is a crucial, non-volatile organic liquid that is intimately mixed with the PVC. Its primary function is to lower the glass transition temperature of the PVC, transforming the rigid polymer into a flexible, gel-like matrix.[1] This softening of the polymer allows for the necessary mobility of the ionophore and the target ions within the membrane phase. The choice of plasticizer also significantly impacts the dielectric constant of the membrane, which in turn influences the selectivity and working concentration range of the electrode.[2][3] o-Nitrophenyl octyl ether (o-NPOE) is frequently used in anion-selective electrodes due to its high dielectric constant, which promotes the dissociation of ion pairs within the membrane.

-

Tetrahydrofuran (THF) - The Casting Solvent: THF is a volatile solvent chosen for its ability to dissolve all membrane components—PVC, TDDMAI, and the plasticizer—to form a homogeneous "cocktail" solution.[4] Its high volatility ensures that it can be completely removed by evaporation after the membrane is cast, leaving behind a uniform, solid-phase sensing film.

Materials and Reagents

| Component | Grade | Supplier (Example) | Purpose |

| Tridodecylmethylammonium iodide (TDDMAI) | ≥98.0% | Sigma-Aldrich | Ionophore/Ion-Exchanger |

| High Molecular Weight Poly(vinyl chloride) (PVC) | Selectophore | Sigma-Aldrich | Polymer Matrix |

| 2-Nitrophenyloctyl ether (o-NPOE) | Selectophore | Sigma-Aldrich | Plasticizer/Solvent Mediator |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Casting Solvent |

| Potassium Iodide (KI) | ACS Reagent, ≥99.0% | Fisher Scientific | Conditioning/Calibration |

| Deionized Water | Type I, 18.2 MΩ·cm | Millipore | Solution Preparation |

Experimental Protocol: Step-by-Step Membrane Fabrication

This protocol details the preparation of a "membrane cocktail" sufficient for casting several membranes. All procedures should be conducted in a well-ventilated fume hood.

Preparation of the Membrane Cocktail

The following is a typical weight/weight percentage composition for an iodide-selective membrane. Researchers may need to optimize these ratios for their specific application.

| Component | Weight (mg) | Weight Percentage (%) |

| TDDMAI | 4.0 | ~1% |

| PVC | 132.0 | ~33% |

| o-NPOE | 264.0 | ~66% |

| Total Solids | 400.0 | 100% |

| THF | 4.0 mL | - |

-

Weighing: Accurately weigh each of the solid components (TDDMAI, PVC, and o-NPOE) into a clean, dry 10 mL glass vial.

-

Dissolution: Add 4.0 mL of anhydrous THF to the vial.

-

Homogenization: Cap the vial tightly and agitate the mixture using a vortex mixer until all components are fully dissolved. This may take several minutes. The resulting solution should be clear and slightly viscous. This is the "membrane cocktail."

Membrane Casting and Curing

-

Substrate Preparation: Prepare a clean, flat glass plate as the casting surface. A standard microscope slide works well. Ensure the surface is free of dust and grease.

-

Casting: Using a pipette, carefully deposit a small volume (e.g., 200-300 µL) of the membrane cocktail onto the glass plate.

-

Solvent Evaporation: Cover the cast membrane with a petri dish lid, slightly propped up to allow for slow solvent evaporation. This slow evaporation is critical for forming a uniform, mechanically stable membrane. Allow the THF to evaporate completely at room temperature for at least 24 hours.

-

Membrane Retrieval: Once the membrane is fully cured (it will appear as a clear, flexible film), carefully peel it from the glass substrate using a pair of fine-tipped forceps.

Electrode Body Assembly

-

Disc Cutting: From the cast membrane sheet, cut small circular discs of a diameter suitable for the tip of your ISE body (e.g., 5-7 mm). A sharp cork borer is ideal for this purpose.

-

Mounting: Securely mount the membrane disc at the end of the PVC electrode body. This is often achieved by gluing the membrane to the electrode body using a PVC/THF slurry.

-

Internal Filling Solution: Fill the electrode body with the internal reference solution. For an iodide-selective electrode, a common choice is 0.1 M KCl + 0.1 M KI.

-

Internal Reference Electrode: Insert the internal reference electrode (e.g., Ag/AgCl wire) into the filling solution, ensuring it is in electrolytic contact.

Visual Workflow and Electrode Structure

The following diagrams illustrate the membrane preparation workflow and the general assembly of the resulting ion-selective electrode.

Caption: Experimental workflow for TDDMAI PVC membrane preparation and electrode assembly.

Caption: Schematic of a TDDMAI PVC membrane ion-selective electrode.

Mandatory Membrane Conditioning: The Key to Stable Response

A freshly prepared membrane will not yield a stable or reproducible potentiometric response. It is imperative to condition the membrane before its first use. This process ensures that the membrane-solution interface is properly equilibrated and saturated with the primary ion (I⁻).

Standard Conditioning Protocol:

-

Soaking: Immerse the tip of the assembled ISE in a 1.0 x 10⁻³ M KI solution.

-

Duration: Let the electrode soak for at least 12-24 hours. For initial use or after prolonged storage, a 24-hour conditioning period is recommended.[3]

-

Storage: Between measurements, the electrode should be stored in a dilute solution of the primary ion (e.g., 1.0 x 10⁻⁴ M KI) to maintain the hydrated and equilibrated state of the membrane surface.

An alternative, advanced approach involves adding the primary ion solution directly to the membrane cocktail, which can circumvent the need for lengthy conditioning protocols.[2][5] However, this requires careful optimization of the ion concentration to avoid altering the membrane's physical properties.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the performance of the final electrode. A successfully prepared and conditioned TDDMAI PVC membrane electrode should exhibit the following characteristics when calibrated using a series of standard iodide solutions:

-

Nernstian Response: The electrode potential should vary linearly with the logarithm of the iodide ion activity. The slope of this calibration curve should be close to the theoretical Nernstian value of -59.16 mV per decade change in concentration at 25°C for a monovalent anion like iodide.

-

Wide Linear Range: The electrode should exhibit a linear response over a broad concentration range, typically from 10⁻¹ M down to 10⁻⁵ M or lower.

-

Low Detection Limit: The limit of detection is determined by the intersection of the extrapolated linear segments of the calibration curve.

-

High Selectivity: The electrode should show a high preference for iodide ions over other potentially interfering anions. Selectivity coefficients can be determined using the fixed interference method or the separate solution method.

-

Stable and Reproducible Potential: The electrode should provide a stable potential reading in a given solution and this reading should be reproducible over multiple measurements.

Deviation from these ideal behaviors often points to issues in the membrane preparation, such as incorrect component ratios, incomplete dissolution of components, or inadequate conditioning.

Conclusion

The preparation of a high-performance Tridodecylmethylammonium iodide PVC membrane is a systematic process that relies on a sound understanding of the role of each component and adherence to a meticulous protocol. By carefully controlling the composition of the membrane cocktail, the casting and curing conditions, and the final conditioning of the electrode, researchers can fabricate reliable and sensitive tools for iodide determination. This foundational knowledge enables not only the successful implementation of this specific protocol but also provides a framework for the rational design and optimization of other polymer membrane-based ion-selective sensors.

References

- Ghanbari, K., et al. (2010). Plasticizer-level study of poly(vinyl chloride) ion-selective membranes. Journal of Applied Polymer Science, 118(4), 2147-2154.

- Hassan, S. S. M., et al. (2012). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst, 137(10), 2384-2390.

-

Zamani, H. A., et al. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. Sensors, 15(12), 30467-30477. Available from: [Link]

-

Chumbimuni-Torres, K. Y., et al. (2016). Circumventing Traditional Conditioning Protocols in Polymer Membrane-Based Ion-Selective Electrodes. Analytical Chemistry, 88(17), 8404-8408. Available from: [Link]

-

Hach. (2022). For ion selective electrodes (ISE) what is conditioning, why is it important, and what is the proper way to condition electrodes? Hach Support. Available from: [Link]

-

Armas, S. M., et al. (2020). Achieving High Potential Stability of Solid-Contact Ion-Selective Electrodes: The Role of Solution with the Primary Ion Preconditioning of the Membrane Cocktail. Analytical Chemistry, 92(19), 13017-13025. Available from: [Link]

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Circumventing Traditional Conditioning Protocols in Polymer Membrane-Based Ion-Selective Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MyHach - Customer Service [waterqualitygroup.my.site.com]

- 4. Utilization of lipophilic ionic additives in liquid polymer film optodes for selective anion activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Application Notes and Protocols for the Use of TDAI as an Ionophore in Iodide-Selective Electrodes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of TDAI in Potentiometric Iodide Sensing

The accurate and selective measurement of iodide (I⁻) concentrations is critical in a multitude of fields, from clinical diagnostics and pharmaceutical quality control to environmental monitoring. Ion-selective electrodes (ISEs) offer a robust and cost-effective method for direct potentiometric measurements. The performance of these electrodes is fundamentally dictated by the ionophore incorporated into the sensing membrane—the component responsible for the selective recognition of the target ion.